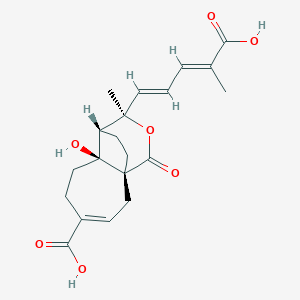

Demethoxydeacetoxypseudolaric acid B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

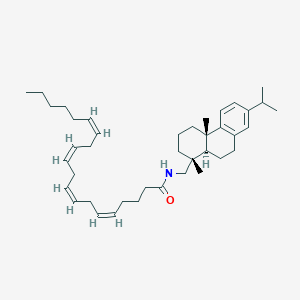

Demethoxydeacetoxypseudolarsäure B ist eine Diterpenoidverbindung, die aus den Wurzelrinden von Pseudolarix amabilis gewonnen wird. Es ist ein Metabolit des Glucosids der Pseudolarsäure C2. Diese Verbindung hat aufgrund ihrer biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und Antitumor-Eigenschaften, Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

Demethoxydeacetoxypseudolarsäure B hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung für die Untersuchung der Diterpenoidsynthese und -reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Die Forschung konzentriert sich auf ihr Potenzial als Antitumormittel und ihre Fähigkeit, das Immunsystem zu modulieren.

Industrie: Sie wird bei der Entwicklung von Pharmazeutika und als bioaktive Verbindung in verschiedenen Formulierungen verwendet

Wirkmechanismus

Demethoxydeacetoxypseudolarsäure B übt ihre Wirkungen aus, indem sie das Wachstum von Mikroorganismen durch die Hemmung ihrer Stoffwechselwege hemmt. Sie verhindert die Zellteilung und moduliert das Immunsystem. Die Verbindung zeigt auch Antitumoraktivität, indem sie spezifische molekulare Pfade angreift, die an Zellproliferation und Apoptose beteiligt sind .

Wirkmechanismus

Target of Action

Demethoxydeacetoxypseudolaric acid B is a metabolite of the glucoside of pseudolaric acid C2 (PC2) The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be a metabolite of the glucoside of pseudolaric acid C2 (PC2)

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Demethoxydeacetoxypseudolaric acid B plays a crucial role in biochemical reactions, particularly in the inhibition of metabolic pathways in microorganisms. This compound interacts with enzymes and proteins involved in these pathways, preventing cell division and growth. For instance, this compound inhibits the activity of certain enzymes that are essential for the synthesis of cellular components, thereby exerting its antimicrobial effects . Additionally, it modulates the immune system and exhibits antitumor activity by interacting with proteins involved in immune responses and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in inflammation and immune responses, thereby reducing inflammation and enhancing immune function . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For instance, this compound inhibits the activity of enzymes involved in the synthesis of nucleic acids and proteins, thereby preventing cell division and growth . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . These molecular interactions contribute to the compound’s antimicrobial, anti-inflammatory, and antitumor activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is stable for up to two years when stored at the recommended temperature, ensuring its efficacy in long-term studies . Over time, this compound may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form active metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites . For example, this compound inhibits the activity of enzymes involved in the synthesis of fatty acids and nucleic acids, leading to reduced energy production and cell growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Demethoxydeacetoxypseudolarsäure B kann durch Hydrolyse von Pseudolarsäure C2 synthetisiert werden. Der Prozess beinhaltet die Entfernung von Methoxy- und Acetoxygruppen unter spezifischen Reaktionsbedingungen. Der Syntheseweg beinhaltet typischerweise:

Hydrolyse: Pseudolarsäure C2 wird unter sauren oder basischen Bedingungen einer Hydrolyse unterzogen, um die Methoxy- und Acetoxygruppen zu entfernen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Demethoxydeacetoxypseudolarsäure B beinhaltet die großtechnische Extraktion aus den Wurzelrinden von Pseudolarix amabilis, gefolgt von Hydrolyse- und Reinigungsprozessen. Die Verwendung von Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat, Dimethylsulfoxid und Aceton ist in diesen Verfahren üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Demethoxydeacetoxypseudolarsäure B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Demethoxydeacetoxypseudolarsäure B .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pseudolarsäure C2: Die Stammverbindung, von der Demethoxydeacetoxypseudolarsäure B abgeleitet ist.

Pseudolarsäure B: Ein weiteres Diterpenoid mit ähnlichen biologischen Aktivitäten.

Pseudolarsäure A: Bekannt für ihre antimikrobiellen und Antitumor-Eigenschaften

Einzigartigkeit

Demethoxydeacetoxypseudolarsäure B ist aufgrund ihrer spezifischen strukturellen Modifikationen einzigartig, die ihre biologischen Aktivitäten im Vergleich zu ihren Stammverbindungen verbessern. Ihre Fähigkeit, das Immunsystem zu modulieren und eine potente Antitumoraktivität aufzuweisen, macht sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die pharmazeutische Entwicklung .

Eigenschaften

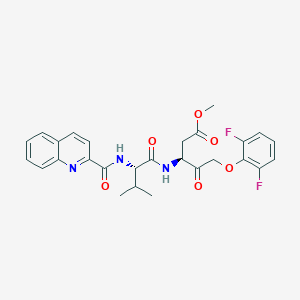

IUPAC Name |

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFEVMIQIJTGZ-XYWPTNBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?

A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)